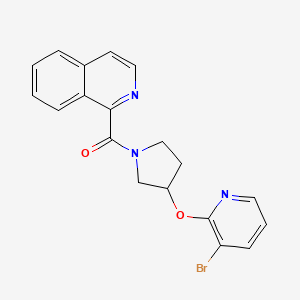

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research will be discussed.

Wissenschaftliche Forschungsanwendungen

Intramolecular Aromatic Electrophilic Substitution

A study conducted by Potikha, Sypchenko, and Kovtunenko (2013) introduced a method for preparing 1-hydroxypyrido[1,2-b]isoquinolinium bromides. This method involves intramolecular aromatic electrophilic substitution in 3-hydroxy-1-(2-formylbenzyl)pyridinium and related compounds. The alkylation of pyridine and its derivatives using bromomethyl benzaldehyde and benzophenone derivatives was explored. This research is significant in the context of developing novel synthetic methodologies for pyridine and isoquinoline derivatives (Potikha, Sypchenko, & Kovtunenko, 2013).

Directing Groups for sp3 C-H Bond Functionalization

Le, Nguyen, and Daugulis (2019) demonstrated the use of 1-aminopyridinium ylides as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This study is relevant as it highlights the application of pyridine derivatives in facilitating selective C-H bond functionalization, a key process in organic synthesis (Le, Nguyen, & Daugulis, 2019).

Synthesis of Pyrrolo[2,1-a]isoquinolines

Yavari, Hossaini, and Sabbaghan (2006) reported a method to synthesize pyrrolo[2,1-a]isoquinolines, involving the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate. This study provides insight into the synthetic routes for constructing complex heterocyclic systems, which are important in medicinal chemistry (Yavari, Hossaini, & Sabbaghan, 2006).

Multisubstituted Isoquinoline and Pyridine N-Oxides Synthesis

Shi, Koester, Boultadakis-Arapinis, and Glorius (2013) developed a method for preparing multisubstituted isoquinoline and pyridine N-oxides. Their approach utilized Rh(III)-catalyzed cyclization of oximes and diazo compounds, demonstrating a broad substituent scope and mild reaction conditions. This research is significant for the synthesis of complex nitrogen-containing heterocycles (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).

Eigenschaften

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-isoquinolin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c20-16-6-3-9-22-18(16)25-14-8-11-23(12-14)19(24)17-15-5-2-1-4-13(15)7-10-21-17/h1-7,9-10,14H,8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCSNLBQWVAXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2653139.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2653144.png)

![(Z)-ethyl 1-cyclohexyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2653145.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2653151.png)

![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)